molecular formula C7H9N3O2 B8546445 2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol

2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol

Cat. No.: B8546445
M. Wt: 167.17 g/mol
InChI Key: VWNZPXHTSQBFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique pyrano[4,3-d]pyrimidine scaffold, which is known for its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol typically involves multi-component reactions. One common method is the reaction of malononitrile with aryl aldehydes and barbituric acid under catalytic conditions. This reaction can be carried out in water at reflux conditions using poly(4-vinylpyridine) as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using water as a solvent and employing recyclable catalysts, are often applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit enhanced biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it can inhibit CDK2 by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol stands out due to its unique pyrano[4,3-d]pyrimidine scaffold, which provides a versatile platform for the development of novel therapeutic agents. Its ability to undergo various chemical modifications further enhances its potential for drug discovery and development.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

2-amino-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H9N3O2/c8-7-9-5-1-2-12-3-4(5)6(11)10-7/h1-3H2,(H3,8,9,10,11)

InChI Key

VWNZPXHTSQBFKJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N=C(NC2=O)N

Origin of Product

United States

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